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molecular formula C7H6ClNO5S B1265760 4-methoxy-3-nitrobenzenesulfonyl chloride CAS No. 22117-79-9

4-methoxy-3-nitrobenzenesulfonyl chloride

Cat. No. B1265760
M. Wt: 251.64 g/mol
InChI Key: PWYNJONRUFAOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04211776

Procedure details

2.5 mols (165 ml) of chlorosulphonic acid are placed in a one-liter reaction vessel equipped with a stirring system, a thermometer and a dropping funnel and the acid is cooled to about 0° C. with a mixture of ice and salt. 0.8 mol (100 ml) of 2-nitroanisole is added drop by drop and the solution is then allowed to come back to room temperature; after a contact time of 30 minutes, the reaction mixture is poured onto one fifth of its volume of crushed ice. The sulphonyl chloride precipitates in the form of an oil; this is extracted with chloroform. After evaporation of the organic phase, the sulphonyl chloride is crystallized in a benzene/petroleum ether mixture.
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH3:16])([O-:8])=[O:7]>>[CH3:16][O:15][C:10]1[C:9]([N+:6]([O-:8])=[O:7])=[CH:14][C:13]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
165 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirring system
CUSTOM
Type
CUSTOM
Details
to come back to room temperature
ADDITION
Type
ADDITION
Details
after a contact time of 30 minutes, the reaction mixture is poured onto one fifth of its volume of crushed ice
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The sulphonyl chloride precipitates in the form of an oil
EXTRACTION
Type
EXTRACTION
Details
this is extracted with chloroform
CUSTOM
Type
CUSTOM
Details
After evaporation of the organic phase
CUSTOM
Type
CUSTOM
Details
the sulphonyl chloride is crystallized in a benzene/petroleum ether mixture

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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